molecular formula C5H9NaO3 B6263547 sodium 4-hydroxy-3-methylbutanoate CAS No. 112895-77-9

sodium 4-hydroxy-3-methylbutanoate

Cat. No.: B6263547
CAS No.: 112895-77-9
M. Wt: 140.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-hydroxy-3-methylbutanoate is a sodium salt derived from 4-hydroxy-3-methylbutanoic acid. Its molecular formula is C₅H₉O₃Na, with a hydroxyl (-OH) group at the fourth carbon and a methyl (-CH₃) group at the third carbon of the butanoate backbone. This compound is structurally characterized by its branched alkyl chain and ionic nature, which enhances water solubility compared to its ester counterparts.

Properties

CAS No.

112895-77-9

Molecular Formula

C5H9NaO3

Molecular Weight

140.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-3-methylbutanoate can be synthesized through the neutralization of 4-hydroxy-3-methylbutanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same neutralization reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-3-methylbutanoate.

    Reduction: The compound can be reduced to form 4-hydroxy-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 4-oxo-3-methylbutanoate

    Reduction: 4-hydroxy-3-methylbutanol

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium 4-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl group allows for hydrogen bonding and interactions with active sites of enzymes, facilitating its conversion to other metabolites.

Comparison with Similar Compounds

Sodium 4-Hydroxy-2-Methylbutyrate

  • Structure : The methyl group is positioned at the second carbon instead of the third.
  • Molecular Formula: C₅H₉O₃Na (identical to sodium 4-hydroxy-3-methylbutanoate but as a positional isomer).
  • CAS Number : 107975-82-6 .
  • Applications : Used as a dietary supplement to enhance muscle metabolism and recovery. Its isomerism affects metabolic pathways; for example, 2-methyl substitution may influence absorption rates in biological systems compared to the 3-methyl variant .

Sodium 4-Hydroxy-3-Phenylbutanoate

  • Structure : A phenyl (-C₆H₅) group replaces the methyl group at the third carbon.
  • Molecular Formula : C₁₀H₁₁O₃Na.
  • CAS Number : 40951-19-7 .
  • Applications : Primarily employed in pharmaceuticals due to its aromatic moiety, which may enhance binding affinity to biological targets. The phenyl group introduces steric hindrance and lipophilicity, altering solubility and pharmacokinetics compared to alkyl-substituted analogs .

Methyl 4-Hydroxybutanoate

  • Structure : An ester derivative with a methyl ester group (-COOCH₃) instead of a sodium salt.
  • Molecular Formula : C₅H₁₀O₃.
  • Key Properties : Volatile and less water-soluble than its sodium salt counterpart. Commonly used as an intermediate in organic synthesis, such as in the preparation of heterocyclic compounds (e.g., indirubin derivatives) .

Methyl 2-Benzoylamino-3-Oxobutanoate

  • Structure: Features a benzoylamino (-NHCOC₆H₅) group at the second carbon and a ketone (-CO) at the third.
  • Molecular Formula: C₁₂H₁₃NO₄.
  • Applications: Serves as a precursor in synthesizing enaminoesters and heterocyclic compounds. The ketone and benzoyl groups introduce reactivity differences, enabling participation in condensation and cyclization reactions .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula CAS Number Molecular Weight Key Properties/Applications
This compound 3-methyl, 4-hydroxy C₅H₉O₃Na Not provided 140.11 Hypothesized pharmaceutical uses
Sodium 4-hydroxy-2-methylbutyrate 2-methyl, 4-hydroxy C₅H₉O₃Na 107975-82-6 140.11 Dietary supplement, muscle metabolism
Sodium 4-hydroxy-3-phenylbutanoate 3-phenyl, 4-hydroxy C₁₀H₁₁O₃Na 40951-19-7 214.19 Drug formulations
Methyl 4-hydroxybutanoate 4-hydroxy (ester) C₅H₁₀O₃ Not provided 118.13 Synthesis intermediate

Research Findings and Functional Insights

Impact of Substituent Position

  • 2-Methyl vs. 3-Methyl Substitution : The position of the methyl group alters steric effects and hydrogen-bonding capabilities. For instance, sodium 4-hydroxy-2-methylbutyrate is more readily absorbed in the gut due to reduced steric hindrance near the hydroxyl group, making it preferable for dietary supplements . In contrast, the 3-methyl variant may exhibit delayed metabolic processing.

Ionic vs. Ester Derivatives

  • Sodium Salts: Enhanced water solubility makes sodium salts ideal for oral or injectable formulations. Sodium 4-hydroxy-3-phenylbutanoate’s phenyl group increases lipophilicity, favoring blood-brain barrier penetration in neurological drugs .
  • Methyl Esters: Preferred in synthetic chemistry for their volatility and reactivity. Methyl 4-hydroxybutanoate participates in acid-catalyzed esterifications and cyclizations, as seen in indirubin synthesis .

Aromatic vs. Alkyl Substituents

  • Sodium 4-hydroxy-3-phenylbutanoate’s phenyl group introduces π-π stacking interactions, improving binding to aromatic residues in proteins. This is absent in alkyl-substituted analogs, which rely on hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.